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Compound Name: 2'-Chloro-biphenyl-3-amine

Cat. No.: B1636351

Get Quote

An In-depth Technical Guide to 2'-Chloro-biphenyl-3-amine (CAS 90-28-8)

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2'-Chloro-biphenyl-3-amine, CAS

number 90-28-8, tailored for researchers, scientists, and professionals in drug development

and chemical synthesis. We will delve into its chemical properties, synthesis methodologies,

applications, analytical characterization, and safety protocols, offering field-proven insights and

explaining the causality behind experimental choices.

Introduction and Strategic Importance
2'-Chloro-biphenyl-3-amine is a substituted aromatic amine belonging to the class of

polychlorinated biphenyl (PCB) derivatives. Unlike the environmentally persistent PCBs that

were used in industrial applications, this specific mono-chlorinated biphenyl amine serves as a

valuable and highly versatile intermediate in organic synthesis.[1][2] Its structure, featuring a

biphenyl core with strategically placed chloro and amino functional groups, makes it a key

building block for creating more complex molecules. The amino group provides a reactive

handle for a multitude of chemical transformations, while the chlorine atom can influence the

molecule's electronic properties, lipophilicity, and metabolic stability—critical parameters in the

design of agrochemicals and pharmaceuticals.[3]
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The primary utility of this compound lies in its role as a precursor in the synthesis of high-value

chemical entities, particularly within the agricultural and pharmaceutical sectors where the

biphenyl scaffold is a common motif in active ingredients.[4]

Physicochemical and Structural Data
A thorough understanding of a compound's physical and chemical properties is fundamental for

its effective use in synthesis and research. The key identifiers and properties of 2'-Chloro-
biphenyl-3-amine are summarized below.

Property Value Source

CAS Number 90-28-8 [5]

Molecular Formula C₁₂H₁₀ClN [5]

Molecular Weight 203.67 g/mol [5]

IUPAC Name
2'-chloro-[1,1'-biphenyl]-3-

amine
[5]

Appearance White solid [5]

Purity Typically ≥95% [5]

SMILES
NC1=CC(C2=CC=CC=C2Cl)=

CC=C1
[5]

InChIKey Not available in search results

Synthesis and Mechanistic Considerations
The construction of the biphenyl core is the central challenge in synthesizing 2'-Chloro-
biphenyl-3-amine. Modern synthetic chemistry offers several powerful cross-coupling

methods, with the Suzuki-Miyaura coupling being one of the most robust and widely adopted

for its high yields and functional group tolerance.[4]

Retrosynthetic Analysis and Proposed Pathway
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A logical retrosynthetic approach involves disconnecting the biphenyl C-C bond. This leads to

two primary synthetic strategies:

Coupling of a 3-aminophenyl derivative with a 2-chlorophenyl derivative.

Coupling of a 2-chlorophenyl derivative with a 3-nitrophenyl derivative, followed by reduction

of the nitro group.

The second approach is often preferred in industrial settings as the nitro-reduction step is

typically high-yielding and straightforward, and it avoids potential side reactions or catalyst

poisoning associated with the free amine during the coupling step.[4]

A plausible and efficient synthesis route is the Suzuki-Miyaura coupling between 3-

nitrophenylboronic acid and 1-bromo-2-chlorobenzene, followed by the reduction of the nitro

intermediate.

Visualizing the Synthetic Workflow
The diagram below illustrates the logical flow of the proposed two-step synthesis.
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Step 1: Suzuki-Miyaura Coupling

Step 2: Nitro Group Reduction

3-Nitrophenylboronic Acid

Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., Na₂CO₃)

Solvent (e.g., Toluene/H₂O)

1-Bromo-2-chlorobenzene

2'-Chloro-3-nitrobiphenyl

Formation of
Biphenyl Core

Reducing Agent
(e.g., SnCl₂/HCl or H₂/Pd-C)

Reduction

2'-Chloro-biphenyl-3-amine

Reduction

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2'-Chloro-biphenyl-3-amine.

Detailed Experimental Protocol (Illustrative)
This protocol is a representative methodology based on established chemical principles for

Suzuki couplings and nitro reductions.[4]

Step 1: Synthesis of 2'-Chloro-3-nitrobiphenyl via Suzuki-Miyaura Coupling
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Reactor Setup: To a nitrogen-flushed, three-neck round-bottom flask equipped with a reflux

condenser and magnetic stirrer, add 3-nitrophenylboronic acid (1.0 eq), 1-bromo-2-

chlorobenzene (1.1 eq), and sodium carbonate (2.5 eq).

Solvent Addition: Add a degassed 4:1 mixture of toluene and water as the solvent.

Catalyst Addition: Add the palladium catalyst, such as

tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq). Causality: The palladium

catalyst is essential for the catalytic cycle that forms the C-C bond. The base is required to

activate the boronic acid.

Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 6-12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography

(GC).

Workup: After completion, cool the reaction to room temperature. Separate the organic layer,

wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure.

Purification: Purify the crude product by column chromatography on silica gel to yield pure 2'-

Chloro-3-nitrobiphenyl.

Step 2: Reduction to 2'-Chloro-biphenyl-3-amine

Reactor Setup: Dissolve the 2'-Chloro-3-nitrobiphenyl (1.0 eq) from the previous step in

ethanol or ethyl acetate in a suitable reaction vessel.

Reduction:

Method A (Catalytic Hydrogenation): Add a catalytic amount of 10% Palladium on Carbon

(Pd/C). Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room

temperature until hydrogen uptake ceases. Causality: The palladium surface catalyzes the

addition of hydrogen across the N=O bonds, reducing them to an amine.

Method B (Chemical Reduction): Add stannous chloride (SnCl₂) dihydrate (3-4 eq) and

concentrated hydrochloric acid (HCl). Heat the mixture to 60-70 °C for 2-4 hours.[6]
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Workup:

For Method A: Filter the reaction mixture through Celite to remove the Pd/C catalyst.

Concentrate the filtrate under reduced pressure.

For Method B: Cool the reaction and carefully basify with a concentrated NaOH solution to

precipitate tin salts. Extract the product with an organic solvent (e.g., ethyl acetate).

Final Purification: The resulting crude amine can be purified by recrystallization or column

chromatography to yield the final product, 2'-Chloro-biphenyl-3-amine.

Applications in Drug Development and
Agrochemicals
The true value of 2'-Chloro-biphenyl-3-amine is realized in its application as a foundational

scaffold. The amine group serves as a versatile nucleophile or a precursor to a diazonium salt,

enabling a wide array of subsequent chemical modifications.[6][7]

Scaffold for Derivatization
The primary amine can be readily acylated, alkylated, or used in reductive amination to build

more complex structures. This is a common strategy in medicinal chemistry to explore the

structure-activity relationship (SAR) of a new chemical series. For instance, acylation of the

amine with various carboxylic acids or their derivatives is a standard method for producing

amide-containing drug candidates and agrochemicals, such as the fungicide boscalid.[4]

Visualizing Derivatization Pathways
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Potential Derivatives

2'-Chloro-biphenyl-3-amine
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Ureas / Thioureas

Reaction with
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Reactions

Click to download full resolution via product page

Caption: Derivatization potential of the 2'-Chloro-biphenyl-3-amine core.

Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity, structure, and purity of the

synthesized compound. A combination of spectroscopic and chromatographic methods is

employed for full characterization.
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Technique Purpose Expected Observations

¹H NMR

Elucidates the proton

environment and confirms the

aromatic substitution pattern.

A complex series of multiplets

in the aromatic region (approx.

6.5-7.5 ppm) corresponding to

the nine aromatic protons. A

broad singlet for the -NH₂

protons.[8][9]

¹³C NMR
Determines the number and

type of carbon atoms.

Twelve distinct signals are

expected, with chemical shifts

characteristic of aromatic

carbons and influenced by the

chloro and amino substituents.

[1][8]

Mass Spectrometry (MS)
Confirms the molecular weight

and isotopic pattern.

A molecular ion peak (M+)

corresponding to the molecular

weight (203.67). A

characteristic (M+2) peak at

~33% the intensity of the M+

peak, confirming the presence

of one chlorine atom.

Infrared (IR) Spectroscopy
Identifies key functional

groups.

Characteristic N-H stretching

bands for the primary amine

(approx. 3300-3500 cm⁻¹), C-

N stretching, and C-Cl

stretching bands.[1]

GC-MS / HPLC
Assesses purity and separates

from impurities.

A primary peak corresponding

to the product, allowing for

purity determination (e.g.,

>95%). GC-MS is a standard

method for analyzing

chlorinated biphenyls.[10][11]

[12]
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Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be strictly followed when handling

2'-Chloro-biphenyl-3-amine. The available safety data indicates it is an irritant.[5][13]

GHS Hazard Information
Pictogram Signal Word Hazard Statements

Precautionary
Statements

GHS07 (Exclamation

Mark)
Warning

H315: Causes skin

irritation.H319:

Causes serious eye

irritation.H335: May

cause respiratory

irritation.

P261: Avoid breathing

dust/fume/gas/mist/va

pors/spray.P280:

Wear protective

gloves/eye

protection/face

protection.P302+P352

: IF ON SKIN: Wash

with plenty of soap

and

water.P305+P351+P3

38: IF IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

This information is based on data for the target compound and related chloro-anilines.[5][13]

[14][15]

Handling and Storage Recommendations
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with

side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

Storage: Store in a tightly closed container in a cool, dry place away from incompatible

materials. The compound should be stored at room temperature.[5]

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance

with local, state, and federal regulations.

Conclusion
2'-Chloro-biphenyl-3-amine (CAS 90-28-8) is a strategically important chemical intermediate

whose value is defined by its versatile biphenyl scaffold and dual functionality. While its

synthesis requires modern cross-coupling techniques, its potential for elaboration into a diverse

range of complex molecules makes it a critical building block for drug discovery and

agrochemical development. A comprehensive understanding of its properties, synthesis, and

handling is essential for its safe and effective utilization in a research and development setting.

References
2-Chloroaniline and its hydrochloride: Human health tier II assessment. (2017). Google
Patents.
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind
Trifluoromethylated New Chemical Entities. MDPI.
CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
Google Patents.
Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. PMC - NIH.
Diazonium compound. Wikipedia.
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
2-Chlorobiphenyl | C12H9Cl | CID 249266. PubChem.
WO2021014437A1 - Process for the preparation of biphenylamines. Google Patents.
2'-Chloro-biphenyl-3-amine 95%. Advanced ChemBlocks.
2-CHLOROBIPHENYL(2051-60-7) 1H NMR spectrum. ChemicalBook.
2-Amino-4-chlorobiphenyl. AK Scientific, Inc..
Analytical Method: the Analysis of By-Product Chlorinated Biphenyls in Commercial Products
and Products Wastes, Revision 2. epa nepis.
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for
drug discovery: A critical review. PMC - NIH.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.achemblock.com/p35261-2-chloro-biphenyl-3-amine.html
https://www.benchchem.com/product/b1636351/docs?utm_src=pdf-body#2-chloro-biphenyl-3-amine-cas-number-90-28-8
https://www.benchchem.com/product/b1636351/docs?utm_src=pdf-body#2-chloro-biphenyl-3-amine-cas-number-90-28-8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1636351?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry | ATSDR.
Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO
of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions
studies along with DFT calculations. ResearchGate.
1997842-72-4|2-Chloro-[1,1'-biphenyl]-3-amine. BLDpharm.
Chemical Safety Data Sheet MSDS / SDS - 4'-CHLORO-BIPHENYL-2-YLAMINE.
ChemicalBook.
Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and
surveillance: a critical appraisal. PMC - PubMed Central.
SAFETY DATA SHEET. Sigma-Aldrich.
Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with
Carbon Dioxide. MDPI.
our products. global amines.
α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-
Trimethylpropenylamine. ResearchGate.
Bis 2(Chloroethyl)amine HCL. Seta Chemicals.
2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum. ChemicalBook.
CHEMICAL AND PHYSICAL INFORMATION. Agency for Toxic Substances and Disease
Registry | ATSDR.
2-Aminobiphenyl(90-41-5) 1H NMR spectrum. ChemicalBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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